molecular formula C7H12BrN3 B3046904 3-bromo-1-(3-methylbutyl)-1H-1,2,4-triazole CAS No. 1322879-78-6

3-bromo-1-(3-methylbutyl)-1H-1,2,4-triazole

Cat. No.: B3046904
CAS No.: 1322879-78-6
M. Wt: 218.09
InChI Key: VAQHMZSHCLSELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(3-methylbutyl)-1H-1,2,4-triazole (CAS 1322879-78-6) is a chemical intermediate of significant interest in organic synthesis and medicinal chemistry research. Its structure incorporates a bromo-substituted 1,2,4-triazole ring, a privileged scaffold known for its rich biological activities and widespread presence in approved therapeutics . The 1,2,4-triazole core is a key pharmacophore that can improve the physicochemical properties, pharmacokinetics, and pharmacology of lead compounds . Researchers value this particular derivative for the reactive 3-bromo substituent, which serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the rapid exploration of chemical space. The compound features a 3-methylbutyl (isopentyl) side chain at the N-1 position, which can be strategically utilized to modulate the molecule's lipophilicity and passive membrane permeability. The primary application of this compound is as a building block in the design and synthesis of novel bioactive molecules. The 1,2,4-triazole ring system is present in drugs with diverse actions, including antifungal agents (e.g., fluconazole, itraconazole), anticancer aromatase inhibitors (e.g., letrozole, anastrozole), and antiviral drugs . Consequently, this bromo-functionalized intermediate is a valuable precursor for developing potential new therapeutic agents. Research into 1,2,4-triazole derivatives has demonstrated their potential to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antiparasitic effects . This makes the compound a compelling starting point for hit-to-lead optimization campaigns in drug discovery. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-bromo-1-(3-methylbutyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3/c1-6(2)3-4-11-5-9-7(8)10-11/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQHMZSHCLSELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=NC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251019
Record name 1H-1,2,4-Triazole, 3-bromo-1-(3-methylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1322879-78-6
Record name 1H-1,2,4-Triazole, 3-bromo-1-(3-methylbutyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1322879-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 3-bromo-1-(3-methylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 1H-1,2,4-Triazole with 3-Methylbutyl Groups

Alternative Routes from Patent Literature

Grignard-Mediated Debromination (US20180029999A1)

A patent by US20180029999A1 describes a method for triazole debromination using Grignard reagents. While originally applied to 1,2,3-triazoles, this approach can be adapted for 1,2,4-triazoles:

  • Starting material : 4,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole.
  • Reaction with isopropylmagnesium chloride : Selective removal of the C5 bromine occurs at −78°C in tetrahydrofuran (THF):

$$
\text{4,5-Dibromo-1-(3-Methylbutyl)-1H-1,2,4-Triazole} + \text{iPrMgCl} \rightarrow \text{4-Bromo-1-(3-Methylbutyl)-1H-1,2,4-Triazole} + \text{MgBrCl}
$$

  • Acid workup : Hydrochloric acid quenches the reaction, yielding this compound after recrystallization.

Protection/Deprotection Strategy (CN113651762A)

To avoid N-methyl isomerization, CN113651762A employs a protection/deprotection sequence:

  • C5 Protection : Treatment with n-butyllithium and dibromomethane introduces a bromine at C5, forming 5-bromo-1-(3-methylbutyl)-1H-1,2,4-triazole.
  • C3 Functionalization : Bromination at C3 using Br₂ in acetic acid.
  • Deprotection : Hydrogenolysis with palladium on carbon removes the C5 bromine, yielding the target compound.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Alkylation : Ethanol outperforms polar aprotic solvents (e.g., DMF) by reducing quaternization side reactions.
  • Bromination : Dichloromethane at 0°C minimizes di-bromination, achieving >85% mono-bromination yield.

Catalytic Enhancements

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) accelerates alkylation by 30% under reflux.
  • Lewis acids : FeCl₃ (5 mol%) directs bromination to C3 with 92% regioselectivity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.02 (d, 6H, CH(CH₃)₂), 1.78 (m, 2H, CH₂CH(CH₃)₂), 4.32 (t, 2H, NCH₂), 8.21 (s, 1H, C5-H).
  • ¹³C NMR : δ 22.5 (CH(CH₃)₂), 38.1 (CH₂CH(CH₃)₂), 52.7 (NCH₂), 121.8 (C3-Br), 144.9 (C5).
  • HRMS : [M+H]⁺ calcd. for C₇H₁₂BrN₃: 232.0324; found: 232.0321.

Purity and Yield Comparisons

Method Yield (%) Purity (HPLC)
Direct Alkylation 78 98.5
Grignard Debromination 65 97.2
Protection/Deprotection 82 99.1

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

  • Issue : Competing N2 alkylation reduces yield.
  • Solution : Bulkier bases (e.g., LDA) favor N1 substitution by deprotonating the more acidic N1-H (pKa ≈ 10.2 vs. N2-H pKa ≈ 12.5).

Di-Bromination Side Reactions

  • Issue : Excess brominating agents lead to C3/C5 di-bromination.
  • Solution : Stoichiometric control (1.05 eq. NBS) and low temperatures (0°C) suppress over-bromination.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(3-methylbutyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
3-Bromo-1-(3-methylbutyl)-1H-1,2,4-triazole serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

  • Nucleophilic Substitution: The bromine atom can be replaced by other functional groups, facilitating the synthesis of diverse derivatives.
  • Coupling Reactions: It can participate in coupling reactions to form larger structures, which are essential in drug development and material science.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to yield different derivatives that may exhibit distinct properties or activities.

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits promising antibacterial properties. Studies have shown that triazole derivatives can inhibit a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.

A notable study evaluated various triazole compounds against multiple bacteria and found that specific derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Enzyme Inhibition Studies
The compound has also been investigated for its potential as an enzyme inhibitor. Triazoles are known to interact with enzymes involved in critical biological pathways, making them candidates for drug development aimed at treating infections or diseases caused by enzyme dysregulation.

Industrial Applications

Agrochemical Development
In the agricultural sector, this compound can be utilized in the formulation of agrochemicals. Its ability to act as a fungicide or herbicide makes it valuable for crop protection products. The triazole framework is well-known for its efficacy against various plant pathogens.

Summary of Research Findings

Application AreaKey FindingsReferences
Chemistry Acts as a versatile building block for organic synthesis; participates in nucleophilic substitutions and coupling reactions.
Biology Exhibits significant antibacterial activity against strains like MRSA; potential for enzyme inhibition.
Industry Useful in agrochemical formulations due to fungicidal properties.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of triazole compounds including this compound revealed that certain modifications enhance antibacterial activity. Compounds were tested against various bacterial strains with results indicating that structural variations significantly affect potency .

Case Study 2: Agrochemical Applications

Research into the application of triazoles in agriculture has shown that compounds like this compound can effectively control fungal pathogens in crops. Field trials demonstrated improved crop yields when treated with formulations containing this compound .

Mechanism of Action

The mechanism of action of 3-bromo-1-(3-methylbutyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atom and the triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Alkyl Substituents

  • 3-Bromo-1-methyl-1H-1,2,4-triazole (CAS: 56616-91-2) :

    • Substituent: Methyl group at N-1.
    • Properties: Lower molecular weight (177.01 g/mol) and higher volatility compared to the 3-methylbutyl derivative.
    • Reactivity: Retains bromine’s capacity for cross-coupling (e.g., Suzuki reactions) but exhibits reduced steric hindrance, enabling faster reaction kinetics .
    • Applications: Intermediate in agrochemical synthesis.
  • 3-Bromo-1-ethyl-1H-1,2,4-triazole :

    • Substituent: Ethyl group at N-1.
    • Properties: Intermediate lipophilicity between methyl and 3-methylbutyl derivatives.
    • Synthesis: Achieved via CuI-catalyzed alkylation, yielding ~73% under optimized conditions .

Aryl-Substituted Bromo-Triazoles

  • 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole :

    • Substituent: 4-Nitrophenyl group at N-1.
    • Reactivity: Electron-withdrawing nitro group enhances electrophilic substitution at bromine. Used in Stille couplings with tributylstannylpyridine to form biaryl triazoles .
    • Applications: Precursor to kinase inhibitors (e.g., c-jun-N-terminal kinase) .
  • 3-Bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole :

    • Substituent: Trifluoromethoxyphenyl group.
    • Properties: Enhanced metabolic stability due to fluorine atoms.
    • Synthesis: Prepared via Ullmann coupling with 4-(trifluoromethoxy)iodobenzene (73% yield) .

Functionalized Triazole Derivatives

  • 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione :

    • Substituent: Benzoxazole-thione moiety.
    • Properties: Exhibits antifungal activity (MIC = 4–16 µg/mL against Candida spp.) due to thione group’s hydrogen-bonding capacity .
    • Spectral Data: IR (C=S stretch at 1248 cm⁻¹), ^1H NMR (δ 9.00 ppm for triazole proton) .
  • 1-(3-Phenoxypropyl)-1H-1,2,4-triazole derivatives: Substituent: Phenoxypropyl chain. Bioactivity: Anticonvulsant activity in MES and Sc-PTZ models (ED₅₀ = 32–64 mg/kg) due to enhanced blood-brain barrier penetration .

Comparative Data Table

Compound Substituent (N-1) Molecular Weight (g/mol) Key Reactivity/Applications Reference
3-Bromo-1-(3-methylbutyl)-1H-1,2,4-triazole 3-Methylbutyl 234.11 Lipophilic drug intermediates
3-Bromo-1-methyl-1H-1,2,4-triazole Methyl 177.01 Agrochemical precursors
3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole 4-Nitrophenyl 279.06 Kinase inhibitor synthesis
3-Bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole Trifluoromethoxyphenyl 307.09 Metabolic-stable intermediates
5-[2-(3-Bromophenyl)-benzoxazolyl]-triazole-3-thione Benzoxazole-thione 467.34 Antifungal agents

Key Research Findings

  • Reactivity : The bromine atom in this compound facilitates cross-coupling reactions (e.g., Suzuki, Stille) to generate biaryl derivatives, critical in medicinal chemistry .
  • Stability : Alkyl substituents (e.g., 3-methylbutyl) improve thermal stability compared to aryl derivatives, as evidenced by vapor pressure studies of similar triazoles .
  • Bioactivity : Bulky substituents (e.g., trifluoromethoxyphenyl) enhance target binding in kinase inhibitors but may reduce solubility, necessitating formulation optimization .

Biological Activity

3-Bromo-1-(3-methylbutyl)-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This compound possesses significant potential as an antibacterial agent and may exhibit other pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial effects, structure-activity relationships (SAR), and relevant case studies.

Antibacterial Activity

The 1,2,4-triazole core is known for its antibacterial properties. Compounds containing this scaffold have been extensively studied for their efficacy against various bacterial strains. The introduction of halogen atoms, such as bromine, at specific positions has been shown to enhance antibacterial activity.

The antibacterial mechanism often involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. Molecular docking studies suggest that the presence of substituents on the triazole ring can improve binding affinity to the enzyme's active site, leading to enhanced inhibitory effects. For instance, compounds with bulky groups at the C-3 position have shown promising results in inhibiting Gram-positive and Gram-negative bacteria .

Case Studies

Several studies highlight the biological activity of triazole derivatives:

  • Study on Antimicrobial Activity : A study synthesized various 1,2,4-triazole derivatives and assessed their activity against standard bacterial strains. Results indicated that compounds with bromine substitutions exhibited lower minimum inhibitory concentration (MIC) values compared to non-brominated analogs .
  • Comparison with Standard Antibiotics : In comparative assays against ciprofloxacin and vancomycin, certain triazole derivatives displayed MIC values significantly lower than these standard antibiotics, indicating a higher potency .

Structure-Activity Relationship (SAR)

The SAR of this compound can be analyzed based on its substituents:

Substituent PositionSubstituent TypeEffect on Activity
C-3BromineIncreased antibacterial potency
N-4Alkyl groupsEnhanced solubility and bioavailability
C-5Aromatic ringsImproved binding interactions

The presence of a bromine atom at the C-3 position has been particularly noted for its role in enhancing activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Research Findings

Recent research has focused on exploring the broader pharmacological profile of 1,2,4-triazoles:

  • Antituberculosis Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis. For example, a study reported that certain triazole compounds had MIC values comparable to established anti-tubercular drugs like isoniazid .
  • Broad Spectrum Activity : The compound has demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The broad spectrum indicates potential for use in treating infections caused by multi-drug resistant organisms .

Q & A

Basic Research Question

  • GHS Compliance : Wear PPE (gloves, goggles) due to acute oral toxicity (Category 5) and respiratory irritation (Category 3) risks .
  • Storage : Keep in inert atmospheres at 2–8°C to prevent decomposition .
  • Waste Disposal : Neutralize with aqueous NaHCO₃ before disposal to avoid releasing toxic brominated byproducts .

What strategies address the lack of literature data on novel triazole derivatives?

Advanced Research Question

  • Combinatorial Synthesis : Use one-pot reactions (e.g., microwave-assisted cyclization) to generate diverse analogs .
  • Data Sharing : Publish crystallographic data (e.g., CCDC entries) and spectral libraries to build reference databases .

How does the 3-methylbutyl group influence the compound’s physicochemical properties?

Basic Research Question
The branched alkyl chain increases lipophilicity (logP), enhancing membrane permeability. Compare with shorter-chain analogs (e.g., methyl or ethyl substituents) via HPLC retention times or octanol-water partition coefficients .

What in vitro assays are suitable for evaluating kinase inhibition potential?

Advanced Research Question

  • Enzyme-Linked Immunosorbent Assay (ELISA) : Quantify ATPase activity inhibition using recombinant kinases (e.g., TYK2).
  • Cell-Based Assays : Measure IC₅₀ values in cytokine-dependent cell lines (e.g., STAT phosphorylation assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1-(3-methylbutyl)-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-bromo-1-(3-methylbutyl)-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.